5-Carbamoyl-4-methylpyridine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-4-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylpyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Carbamoylation: The amino group is converted to a carbamoyl group through a reaction with phosgene or a similar carbamoylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, use of more efficient catalysts, and process optimization to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carbamoyl group can be reduced to an amine group under suitable conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
5-Carbamoyl-4-methylpyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-carbamoyl-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-2-carboxylic acid: Lacks the carbamoyl group at the 5-position.
5-Carbamoylpyridine-2-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methylpyridine-5-carboxylic acid: Lacks the carbamoyl group at the 2-position.
Uniqueness
5-Carbamoyl-4-methylpyridine-2-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-carbamoyl-4-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-4-2-6(8(12)13)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKBVSHYZQJAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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